molecular formula C13H9ClN2O2S B598061 5-Chloro-1-(phenylsulfonyl)-6-azaindole CAS No. 1204501-41-6

5-Chloro-1-(phenylsulfonyl)-6-azaindole

Cat. No.: B598061
CAS No.: 1204501-41-6
M. Wt: 292.737
InChI Key: VTBQYNZEQUKKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring This compound is characterized by the presence of a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position of the azaindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloroindole and phenylsulfonyl chloride.

    Nitration and Reduction: The 5-chloroindole undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Sulfonylation: The amino group is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group at the 1-position.

    Cyclization: The final step involves cyclization to form the azaindole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(phenylsulfonyl)-6-azaindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

5-Chloro-1-(phenylsulfonyl)-6-azaindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(phenylsulfonyl)-indole: Similar structure but lacks the nitrogen atom in the indole ring.

    6-Azaindole: Lacks the chlorine and phenylsulfonyl groups but shares the azaindole core structure.

    5-Chloroindole: Similar structure but lacks the phenylsulfonyl group.

Uniqueness

5-Chloro-1-(phenylsulfonyl)-6-azaindole is unique due to the combination of the chlorine atom, phenylsulfonyl group, and azaindole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBQYNZEQUKKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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